5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJXRMAYWZMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557286 | |
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-93-2 | |
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of 1,3,4 Oxadiazole Scaffolds in Heterocyclic Chemistry
The 1,3,4-oxadiazole (B1194373) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a cornerstone in the field of heterocyclic chemistry, valued for its chemical stability and its capacity to act as a versatile building block in the synthesis of more complex molecules. nih.govnih.gov The arrangement of heteroatoms in the 1,3,4-oxadiazole ring imparts distinct electronic properties, influencing its reactivity and interactions with biological targets. jchemrev.com
The synthesis of 1,3,4-oxadiazole derivatives is well-established, with numerous methods available for their preparation. A common and efficient route involves the cyclization of acylhydrazones, which can be synthesized from the condensation of aldehydes with hydrazides. nih.govresearchgate.net Other synthetic strategies include the oxidation of semicarbazones and the reaction of hydrazides with various cyclizing agents. researchgate.netnih.gov This synthetic accessibility allows for the facile introduction of a wide array of substituents at the 2- and 5-positions of the oxadiazole ring, enabling the systematic exploration of structure-activity relationships.
The 1,3,4-oxadiazole nucleus is considered a bioisostere of amide and ester functionalities, meaning it can mimic these groups in biological systems while potentially offering improved metabolic stability and pharmacokinetic properties. mdpi.com This characteristic has made the 1,3,4-oxadiazole scaffold a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. sci-hub.se
Significance of the 2 Amino 1,3,4 Oxadiazole Moiety in Medicinal Chemistry
The introduction of an amino group at the 2-position of the 1,3,4-oxadiazole (B1194373) ring gives rise to the 2-amino-1,3,4-oxadiazole moiety, a pharmacophore of considerable importance in drug discovery. This functional group has been shown to be a key contributor to the biological activity of numerous compounds, spanning a wide therapeutic spectrum. mdpi.comnih.gov
The presence of the 2-amino group provides a site for hydrogen bonding, which can facilitate the binding of the molecule to biological targets such as enzymes and receptors. mdpi.com Furthermore, this amino group can be readily modified to generate a diverse library of derivatives, allowing for the fine-tuning of a compound's biological activity and physicochemical properties. semanticscholar.org
Derivatives of 2-amino-1,3,4-oxadiazole have demonstrated a remarkable range of pharmacological activities, as highlighted in the table below.
| Biological Activity | Examples of Investigated Derivatives |
| Antimicrobial | N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine has shown notable antibacterial activity. |
| Anticancer | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has exhibited significant growth inhibition in various cancer cell lines. nih.gov |
| Enzyme Inhibition | 5-Aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase. mdpi.com |
Rationale for Investigating 5 2 Phenylethyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives
General Synthetic Routes to 2-Amino-1,3,4-oxadiazoles
The formation of the 2-amino-1,3,4-oxadiazole core is a well-documented process in organic chemistry, with several reliable methods available. These routes typically rely on cyclization reactions of functionalized hydrazine derivatives.
Cyclization Reactions Involving Hydrazides and Semicarbazides
A primary and widely used method for synthesizing 5-substituted-2-amino-1,3,4-oxadiazoles involves the reaction of carboxylic acid hydrazides with a source of a cyano group, most commonly cyanogen (B1215507) bromide (BrCN). This reaction proceeds by the nucleophilic attack of the hydrazide on cyanogen bromide, followed by an intramolecular cyclization to form the stable oxadiazole ring. This approach is noted for its efficiency and the ready availability of the starting materials.
Another prevalent strategy is the dehydration of acylsemicarbazides. Acylsemicarbazides are typically prepared by the acylation of semicarbazide with a carboxylic acid or its derivative. The subsequent ring closure to form the oxadiazole is accomplished using a variety of dehydrating agents. Phosphorus oxychloride (POCl₃) is a classic and effective reagent for this transformation. nih.gov Alternative reagents, such as tosyl chloride in the presence of pyridine, have also been employed to mediate this cyclization, often providing high yields.
Oxidative Cyclization Approaches
Oxidative cyclization methods provide a powerful alternative for the synthesis of 2-amino-1,3,4-oxadiazoles, often starting from semicarbazones. Semicarbazones are readily prepared by the condensation of an aldehyde with semicarbazide hydrochloride, frequently in the presence of a mild base like sodium acetate. nih.gov The subsequent intramolecular C-O bond formation is induced by an oxidizing agent.
A range of oxidants has been proven effective for this transformation. N-Bromosuccinimide (NBS) is utilized for an efficient and rapid cyclization, which can be further accelerated using ultrasound irradiation. Another common and effective oxidant is iodine, often used in the presence of a base such as potassium carbonate. This iodine-mediated oxidative cyclization is compatible with a wide array of aldehydes, including aromatic and aliphatic variants. Bromine in acetic acid has also been reported to successfully induce the cyclization of semicarbazones to the desired oxadiazole products. nih.govresearchgate.net
Furthermore, the oxidative cyclodesulfurization of acylthiosemicarbazides is another viable route. In this method, an acylthiosemicarbazide is treated with an oxidizing agent, such as iodine in an alkaline medium or potassium iodate, to facilitate the removal of sulfur and concomitant ring closure to the oxadiazole. jchemrev.com
Alternative Ring-Closure Strategies
Beyond the more common methods, other strategies have been developed for the construction of the 2-amino-1,3,4-oxadiazole ring. One such method involves the reaction of acylhydrazides with di(benzotriazol-1-yl)methanimine. This reagent serves as a precursor for the N-C=N fragment required for the formation of the 2-amino-oxadiazole ring system.
More recent innovations include palladium-catalyzed oxidative annulation reactions. These methods can involve the coupling of hydrazides with isocyanides, offering a modern approach to the synthesis of these heterocyclic structures. jchemrev.com
Strategies for Incorporating the 2-Phenylethyl Substituent
To synthesize the target compound, this compound, the general synthetic routes described above are adapted by using a precursor that already contains the 2-phenylethyl moiety. The choice of the starting material dictates the specific synthetic path.
The most direct precursor is 3-phenylpropanehydrazide (B1580575) . This compound can be reacted with cyanogen bromide to directly form the target oxadiazole. Alternatively, 3-phenylpropanehydrazide can be reacted with an isocyanate or isothiocyanate to form the corresponding semicarbazide or thiosemicarbazide, which is then cyclized.
Another key starting material is 3-phenylpropanoic acid (also known as hydrocinnamic acid). This acid can be converted into its corresponding acylsemicarbazide by reaction with semicarbazide, followed by dehydrative cyclization using reagents like POCl₃.
If an oxidative cyclization route is chosen, the starting material would be 3-phenylpropionaldehyde . This aldehyde is condensed with semicarbazide to form the corresponding semicarbazone, 1-(3-phenylpropylidene)semicarbazide. Subsequent treatment with an oxidizing agent, such as iodine or N-bromosuccinimide, would then yield this compound.
Derivatization at the Exocyclic Amino Group
The exocyclic amino group at the C2 position of the oxadiazole ring is a key functional handle that allows for the synthesis of a wide array of analogs. This primary amine is nucleophilic and can readily participate in various chemical transformations, with acylation being one of the most common and important derivatizations.
Acylation Reactions
The 2-amino group of 5-substituted-1,3,4-oxadiazoles can be readily acylated to form the corresponding amides. This is typically achieved by reacting the amino-oxadiazole with an acylating agent such as an acid chloride or an anhydride. The reaction is generally carried out in an inert solvent, often in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the acidic byproduct (e.g., HCl). nih.gov A wide variety of acid chlorides can be used, allowing for the introduction of diverse functionalities. nih.gov
In addition to forming amides, the amino group can react with isocyanates to produce urea (B33335) derivatives. This reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. Furthermore, coupling reactions with N-protected amino acids can be performed using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to generate more complex peptide-like structures. nih.gov
The following table summarizes representative acylation reactions performed on 2-amino-1,3,4-oxadiazole scaffolds.
| Amino-oxadiazole Substrate | Acylating Agent | Base/Conditions | Product |
|---|---|---|---|
| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | methyl-4-(chlorocarbonyl)-benzoate | Triethylamine | N-[5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl] -4-(methoxycarbonyl)benzamide |
| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | 3-nitro-benzoyl chloride | Triethylamine | N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl] -3-nitrobenzamide |
| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | chloroacetyl chloride | Potassium carbonate | N-[5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl] -2-chloroacetamide |
| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | N-(tert-butoxycarbonyl)glycine | DCC, DMAP | tert-butyl (2-{[5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl]amino}-2-oxoethyl)carbamate |
Urea Derivative Formation
The primary amine group at the C2 position of the this compound ring is nucleophilic and can readily react with isocyanates to form N,N'-disubstituted urea derivatives. This reaction provides a straightforward method for expanding the molecular complexity and exploring the structure-activity relationships of this class of compounds.
A general and efficient method for the synthesis of these urea derivatives involves the reaction of the parent 2-amino-1,3,4-oxadiazole with a substituted isocyanate in a suitable solvent. For instance, the synthesis of analogs such as 1-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea has been reported by reacting the corresponding 2-amino-oxadiazole with 3-chlorophenyl isocyanate in refluxing ethanol. ekb.egnih.gov This methodology is directly applicable to this compound.
General Reaction Scheme:
In this reaction, 'R' can represent a wide variety of aryl or alkyl substituents.
Table 1: Examples of Synthesized Urea Derivatives from Analogous 2-Amino-1,3,4-oxadiazoles
| Starting Amine | Isocyanate Reagent | Product | Reference |
| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Phenyl isocyanate | 1-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea | ekb.eg |
| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | 1-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea | ekb.eg |
| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea | nih.gov |
Cyclization Reactions Leading to Fused Heterocycles (e.g., Thiazolidinones)
The 2-amino group of this compound can be utilized as a scaffold to construct fused heterocyclic systems. A common strategy involves a two-step process: acylation of the amino group with a haloacetyl chloride (e.g., chloroacetyl chloride) to form an α-haloacetamide intermediate, followed by cyclization with a thiocyanate (B1210189) salt to yield a thiazolidinone ring.
This synthetic route has been successfully employed for the preparation of thiazolidinone derivatives of 5-substituted-1,3,4-oxadiazoles. For example, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine was first reacted with chloroacetyl chloride to yield 2-chloro-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide. ekb.eg Subsequent treatment of this intermediate with ammonium (B1175870) thiocyanate led to the formation of the corresponding thiazolidinone. ekb.eg
General Reaction Scheme:
Step 1: Acylation
Step 2: Cyclization
This cyclization introduces a new five-membered heterocyclic ring, significantly altering the three-dimensional shape and physicochemical properties of the parent molecule.
Coupling Reactions with Thiol Derivatives
Further functionalization of the this compound scaffold can be achieved through coupling reactions involving thiol-containing molecules. This is typically accomplished by first introducing a reactive handle, such as a chloroacetyl group, onto the 2-amino position, as described in the previous section. The resulting α-chloroacetamide is an excellent electrophile for nucleophilic substitution by various thiols.
This strategy has been demonstrated in the synthesis of diverse analogs where the chloroacetamide derivative of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine was coupled with different mercapto derivatives in the presence of a base like diisopropylethylamine. ekb.eg This approach allows for the introduction of a wide range of sulfur-containing moieties, including heterocyclic thiols, which can impart new biological and chemical properties to the molecule.
General Reaction Scheme:
In this reaction, 'R-SH' can represent various alkyl or aryl thiols, as well as heterocyclic thiols.
Table 2: Examples of Thiol Coupling Products from an Analogous Chloroacetamide Intermediate
| Chloroacetamide Precursor | Thiol Derivative | Base | Coupled Product | Reference |
| 2-chloro-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide | Mercapto-acetic acid methyl ester | Diisopropylethylamine | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(mercapto-acetyl)-amino-acetic acid methyl ester | ekb.eg |
| 2-chloro-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide | 2-Mercapto-benzothiazole | Diisopropylethylamine | 2-((Benzo[d]thiazol-2-yl)thio)-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide | ekb.eg |
| 2-chloro-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide | 5-Phenyl-1,3,4-oxadiazole-2-thiol | Diisopropylethylamine | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | ekb.eg |
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles, to develop more environmentally benign and efficient processes. Advanced synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in this regard.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This technique often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. For example, the cyclization step in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been effectively carried out under microwave irradiation. The reaction of acyl hydrazides with various reagents under microwave conditions provides a rapid and efficient route to the oxadiazole core. mdpi.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been explored for the synthesis of 1,3,4-oxadiazole derivatives. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been successfully used in the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide in the absence of strong acids or bases, representing a greener alternative to traditional methods.
The application of these advanced techniques to the synthesis of this compound and its analogs holds the potential for more sustainable and efficient production of these compounds.
Spectroscopic Characterization Techniques for Structure Confirmation
The molecular structure of novel 1,3,4-oxadiazole derivatives is typically confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). ekb.egnih.gov These methods provide complementary information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the phenyl ring, the two methylene (B1212753) (-CH₂-) groups of the ethyl linker, and the amine (-NH₂) protons.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic signals for the two carbons of the 1,3,4-oxadiazole ring are typically observed at approximately δ 166 ppm and δ 158 ppm. nanobioletters.comnih.gov The carbons of the phenylethyl group would also produce distinct signals in the aliphatic and aromatic regions of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 1,3,4-oxadiazole derivatives, key characteristic absorption bands confirm the presence of the core structure. nanobioletters.com
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov For the parent compound, this compound (C₁₀H₁₁N₃O), the predicted monoisotopic mass is 189.09021 Da. uni.lu
| Technique | Functional Group / Moiety | Expected Characteristic Signals/Values for Derivatives |
|---|---|---|
| ¹H NMR | Aromatic Protons (Phenyl) | δ 7.0-8.0 ppm (multiplet) |
| Aliphatic Protons (-CH₂-CH₂-) | δ 2.5-4.5 ppm (multiplets/triplets) | |
| Amine Proton (-NH₂) | Variable, often broad signal | |
| ¹³C NMR | Oxadiazole Carbons (C2, C5) | δ ~155-168 ppm nanobioletters.comnih.gov |
| Aromatic Carbons (Phenyl) | δ ~115-140 ppm nanobioletters.com | |
| Aliphatic Carbons (-CH₂-CH₂-) | δ ~25-35 ppm nanobioletters.com | |
| FT-IR (cm⁻¹) | N-H stretch (amine) | ~3100-3300 cm⁻¹ |
| C=N stretch (oxadiazole) | ~1625-1690 cm⁻¹ nanobioletters.com | |
| C-O-C stretch (oxadiazole) | ~1020-1090 cm⁻¹ nanobioletters.com | |
| Mass Spec. (HRMS) | Molecular Ion [M+H]⁺ for C₁₀H₁₁N₃O | m/z 190.0975 uni.lu |
Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the molecular structure, providing precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. rsc.org While a crystal structure for the specific title compound is not publicly available, analysis of closely related structures, such as 5-Phenyl-1,3,4-oxadiazol-2-amine, provides significant insight into the expected structural features. researchgate.netnih.gov
In the crystal structure of 5-Phenyl-1,3,4-oxadiazol-2-amine, the 1,3,4-oxadiazole ring is essentially planar, as demonstrated by a very small C-N-N-C torsion angle of 0.2(3)°. researchgate.netnih.gov The C=N double bond character and C-O single bond character within the ring are clearly defined by the observed bond lengths. researchgate.net A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. The amine group acts as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring act as acceptors, linking adjacent molecules into chains or more complex two-dimensional networks. rsc.orgresearchgate.netnih.gov
The introduction of a flexible phenylethyl group at the 5-position, in place of a simple phenyl ring, would be expected to significantly influence the crystal packing due to its greater conformational freedom, while the core geometry of the oxadiazole ring should remain largely consistent.
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.194 (3) |
| b (Å) | 5.8990 (5) |
| c (Å) | 15.034 (5) |
| β (°) | 130.193 (18) |
| Volume (ų) | 758.3 (3) |
| Z | 4 |
Conformational Preferences and Torsional Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within the phenylethyl linker. Torsional analysis, often supported by computational methods like Density Functional Theory (DFT), is used to understand the preferred spatial orientations (conformers) of the molecule. rsc.orgresearchgate.net
The bond between the oxadiazole ring and the adjacent methylene group (C5-Cα).
The bond between the two methylene groups of the ethyl linker (Cα-Cβ).
The bond between the methylene group and the phenyl ring (Cβ-C(ipso)).
| Torsion Angle | Description | Expected Behavior |
|---|---|---|
| N(1)-N(2)-C(5)-C(α) | Defines the orientation of the ethyl group relative to the oxadiazole ring. | Rotation leads to different spatial arrangements of the phenylethyl chain. |
| C(5)-C(α)-C(β)-C(ipso) | Defines the gauche/anti conformation of the ethyl linker. | Determines the distance and relative orientation between the two ring systems. |
| N(2)-C(5)-C(α)-C(β) | Describes the rotation around the bond connecting the ring to the linker. | Influences the overall shape of the molecule from extended to folded. |
Reactivity and Mechanistic Investigations of 5 2 Phenylethyl 1,3,4 Oxadiazol 2 Amine
Reaction Pathways of the 1,3,4-Oxadiazole (B1194373) Ring System
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by its thermal stability. This stability is a general feature of 1,3,4-oxadiazoles and is enhanced by the presence of substituents. The aromatic nature of the ring is somewhat reduced compared to other five-membered heterocycles like furan, due to the presence of two electronegative nitrogen atoms, which imparts a conjugated diene character to the ring system nih.gov. This electronic feature makes the carbon atoms of the oxadiazole ring relatively electron-deficient and, therefore, generally resistant to electrophilic attack.
Electrophilic substitution reactions on the carbon atoms of the 1,3,4-oxadiazole ring are exceedingly difficult to achieve due to the electron-withdrawing effect of the pyridine-type nitrogen atoms. However, electrophilic attack can occur at the nitrogen atoms, especially when the ring is substituted with electron-releasing groups.
While the 1,3,4-oxadiazole ring is generally stable, it can undergo ring-opening reactions under harsh conditions, such as in the presence of strong acids or bases, or upon reduction. For instance, the reduction of some 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles with iron filings in concentrated hydrochloric acid has been shown to cause ring opening, yielding acyclic benzohydrazide (B10538) derivatives mdpi.com.
Ring transformation is another possible reaction pathway for the 1,3,4-oxadiazole system. Although specific examples for 5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine are not extensively documented, related 1,3,4-oxadiazole derivatives are known to be converted into other heterocyclic systems, such as triazoles or thiadiazoles, under specific reaction conditions.
Reactivity of the Exocyclic Amine Functionality
The exocyclic amine group at the 2-position of the 1,3,4-oxadiazole ring is a primary amine and, as such, exhibits typical nucleophilic character. This functionality is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Common reactions involving the exocyclic amine include:
Acylation: The amine group readily reacts with acid chlorides, anhydrides, and other acylating agents to form the corresponding amides. For example, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine have been acylated with various acid chlorides in the presence of a base like triethylamine (B128534) to yield N-acyl derivatives nih.gov.
Reaction with Isocyanates and Isothiocyanates: The primary amine can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively.
Condensation Reactions: The amine group can undergo condensation with aldehydes and ketones to form Schiff bases (imines).
Diazotization: The primary aromatic-like amine can be diazotized using nitrous acid to form a diazonium salt. These salts can then be used in subsequent coupling reactions to introduce various functional groups, such as in the synthesis of azo compounds uobaghdad.edu.iq.
Alkylation: While less common than acylation, N-alkylation of the exocyclic amine can be achieved under suitable conditions.
The nucleophilicity of the exocyclic amine is influenced by the electronic properties of the 1,3,4-oxadiazole ring. The electron-withdrawing nature of the ring can slightly reduce the basicity and nucleophilicity of the amine compared to a simple alkylamine.
Influence of the 2-Phenylethyl Substituent on Reaction Kinetics and Selectivity
The 2-phenylethyl substituent at the 5-position of the oxadiazole ring can influence the reactivity of the molecule through both electronic and steric effects.
Electronic Effects: The phenyl group is connected to the oxadiazole ring via a flexible ethyl linker. This separation means that the direct resonance effects of the phenyl ring on the oxadiazole nucleus are negligible. However, the phenyl group can exert a weak electron-withdrawing inductive effect (-I effect) pharmacy180.com. This can subtly influence the electron density of the oxadiazole ring and, consequently, the reactivity of the exocyclic amine. Compared to a simple alkyl group, the phenylethyl substituent might slightly decrease the basicity of the exocyclic amine.
Steric Effects: The 2-phenylethyl group is bulkier than a simple alkyl group like methyl or ethyl. This steric hindrance can affect the rate of reactions involving both the oxadiazole ring and the exocyclic amine numberanalytics.comaccessscience.com. For reactions at the exocyclic amine, the flexible nature of the ethyl linker allows the phenyl group to adopt various conformations, which might partially shield the approach of bulky reagents. This could lead to a decrease in reaction rates compared to analogues with smaller 5-substituents.
In terms of selectivity, the 2-phenylethyl group is unlikely to direct reactions to a specific site in a regioselective manner, as its electronic influence on the oxadiazole ring is not highly pronounced. However, its steric bulk could play a role in stereoselective reactions if a chiral center is introduced into the molecule.
A comparative look at the reactivity of benzyl (B1604629) versus phenethyl chlorides in kinetic studies indicates that the additional methylene (B1212753) group in the phenethyl substituent can alter reaction mechanisms and rates rsc.org. By analogy, the 2-phenylethyl group in the target molecule likely influences its reactivity in a manner distinct from a benzyl or a simple alkyl substituent.
Mechanistic Studies of Transformation Reactions
Detailed mechanistic studies specifically for this compound are not widely available in the current literature. However, the mechanisms of reactions involving the key functional groups can be inferred from studies on analogous compounds.
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles often proceeds via the oxidative cyclization of semicarbazones or the cyclodesulfurization of thiosemicarbazides. For instance, the iodine-mediated oxidative cyclization of semicarbazones to form 2-amino-1,3,4-oxadiazoles is a well-established method acs.orgnih.gov. This reaction is believed to proceed through an initial iodination of the semicarbazone, followed by an intramolecular nucleophilic attack of the oxygen atom and subsequent elimination to form the oxadiazole ring.
The mechanism of acylation of the exocyclic amine follows the standard nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride) yields the final amide product.
Mechanistic investigations into the reactions of related heterocyclic systems can also provide insights. For example, studies on the Wittig-Horner reaction involving phosphonates and aldehydes have elucidated the role of substituents in the formation of reaction intermediates arkat-usa.org. Such studies highlight the importance of electronic and steric factors in determining reaction pathways, principles that are also applicable to the reactivity of this compound.
Table of Reaction Parameters for Analogous Compounds
To illustrate the influence of substituents on the reactivity of 2-amino-1,3,4-oxadiazoles, the following table summarizes qualitative reactivity data for compounds with various 5-substituents in common reaction types.
| 5-Substituent | Reaction Type | Reagents | Product Type | General Observations |
| Aryl (e.g., Phenyl) | Acylation | Benzoyl chloride, Et3N | N-Benzoylamide | Routine reaction, good yields. |
| Benzyl | Acylation | Acetyl chloride, Et3N | N-Acetamide | Readily undergoes acylation nih.gov. |
| Alkyl (e.g., Methyl) | Acylation | Various acid chlorides | N-Acylamides | Reactivity is generally high. |
| Aryl | Diazotization | NaNO2, HCl | Diazonium salt | Can be used for further coupling reactions uobaghdad.edu.iq. |
| Alkyl/Aryl | Condensation | Aldehydes | Schiff Base | A common reaction for the primary amine. |
Biological Activities and in Vitro Pharmacological Profiles of 5 2 Phenylethyl 1,3,4 Oxadiazol 2 Amine Analogs
Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antitubercular, Antiviral)
Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their broad-spectrum antimicrobial activities. nih.govresearchgate.net These compounds have been investigated for their efficacy against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. The structural versatility of the 1,3,4-oxadiazole ring allows for modifications that can enhance their antimicrobial potency.
Antibacterial and Antifungal Activity:
Several studies have demonstrated the antibacterial and antifungal potential of 1,3,4-oxadiazole derivatives. For instance, certain 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione derivatives have shown marked broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. nih.gov Similarly, other analogs have exhibited significant antifungal activity against various Aspergillus and Mucor species. asianpubs.orgresearchgate.net The mechanism of action for some of these compounds is thought to involve puncturing the bacterial cell membrane and causing the release of cytoplasm. mdpi.com Two specific 1,3,4-oxadiazole compounds, LMM5 and LMM11, have shown in vitro antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 32 µg/ml. researchgate.netnih.gov
Antitubercular Activity:
The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents, with 1,3,4-oxadiazoles showing considerable promise. nih.gov An extensive series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives demonstrated potent in vitro activity against Mycobacterium tuberculosis (Mtb) H37Rv, as well as multidrug- and extensively drug-resistant Mtb isolates, with many compounds achieving MIC values ≤ 0.03 µM. nih.gov The antitubercular activity of some 5-aryl-1,3,4-oxadiazole-2-thiol derivatives is influenced by the substituents on the phenyl ring, with activity increasing in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH. mdpi.com
Specific 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity against Salmonella typhi. nih.govd-nb.infonih.gov In one study, a series of acylated derivatives of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine were screened, with several compounds showing significant activity against this bacterium. nih.govd-nb.infonih.gov Another study involving Schiff bases of 5-(4-ethoxy/halo substituted phenyl)-1,3,4-oxadiazol-2-amine also reported strong antibacterial effects against S. typhi, comparable to the standard drug penicillin. dntb.gov.ua
Table 1: Selected 1,3,4-Oxadiazole Analogs with Anti-Salmonella Typhi Activity
| Compound Description | Result | Reference |
|---|---|---|
| Acylated 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine derivatives | Showed significant activity against Salmonella typhi. | nih.govd-nb.infonih.gov |
| Acylated 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine derivatives | Showed significant activity against Salmonella typhi. | nih.govd-nb.infonih.gov |
| Schiff bases of 5-(4-ethoxy/halo substituted phenyl)-1,3,4-oxadiazol-2-amine | Exhibited strong antibacterial effects against S. typhi. | dntb.gov.ua |
Anticancer Potential and In Vitro Cytotoxicity Evaluation against Specific Cell Lines
The 1,3,4-oxadiazole scaffold is a key component in the development of novel anticancer agents. biointerfaceresearch.com Analogs of 5-substituted-1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their cytotoxic effects against a wide range of human cancer cell lines. nih.govnih.govnih.gov
Numerous studies have reported the antiproliferative activity of 1,3,4-oxadiazole analogs. For instance, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. nih.govnih.gov The results were reported as Growth Percent (GP), with lower values indicating higher activity.
One of the most active compounds identified was N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, which showed a mean GP of 62.61. nih.gov This compound was particularly sensitive against melanoma (MDA-MB-435, GP = 15.43), leukemia (K-562, GP = 18.22), breast cancer (T-47D, GP = 34.27), and colon cancer (HCT-15, GP = 39.77) cell lines. nih.govnih.gov Another potent analog, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited maximum activity against the MDA-MB-435 melanoma cell line with a GP of 6.82. nih.gov Furthermore, 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine demonstrated substantial anticancer activity against several cell lines, including SR (leukemia), MDA-MB-435 (melanoma), MOLT-4 (leukemia), K-562 (leukemia), and HL-60(TB) (leukemia). nih.gov
Table 2: In Vitro Anticancer Activity of Selected N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogs
| Compound | Cell Line | Cancer Type | Growth Percent (GP) | Reference |
|---|---|---|---|---|
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 15.43 | nih.gov |
| K-562 | Leukemia | 18.22 | nih.gov | |
| T-47D | Breast Cancer | 34.27 | nih.gov | |
| HCT-15 | Colon Cancer | 39.77 | nih.gov | |
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 6.82 | nih.gov |
| K-562 | Leukemia | 24.80 | nih.gov | |
| NCI-H522 | Non-Small Cell Lung Cancer | 41.03 | nih.gov | |
| HCT | Colon Cancer | 44.74 | nih.gov | |
| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | SR | Leukemia | - | nih.gov |
| MDA-MB-435 | Melanoma | - | nih.gov | |
| MOLT-4 | Leukemia | - | nih.gov | |
| K-562 | Leukemia | - | nih.gov | |
| HL-60(TB) | Leukemia | - | nih.gov |
The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. nih.gov These compounds have been shown to inhibit a range of enzymes and proteins involved in cancer pathways.
One of the identified mechanisms is the inhibition of histone deacetylase (HDAC) enzymes, particularly HDAC8. biointerfaceresearch.comnih.gov Certain 2,5-disubstituted-1,3,4-oxadiazoles bearing glycine/alanine residues have shown strong interactions with the active site of HDAC8. nih.gov Another target is the Epidermal Growth Factor Receptor (EGFR), with compounds like N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide showing significant inhibitory effects. biointerfaceresearch.com Additionally, some 1,3,4-oxadiazole derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase. biointerfaceresearch.com
Anti-inflammatory and Analgesic Effects
The 1,3,4-oxadiazole nucleus is also a key feature in compounds with anti-inflammatory and analgesic properties. nih.govajrconline.orgijpronline.com Various derivatives have been synthesized and evaluated for their ability to reduce inflammation and pain in preclinical models. For example, some 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated promising results in both acute and chronic inflammation models, with activity comparable to the standard drug diclofenac. nih.gov The synthesis of 2-(5-substitutes-1,3,4-oxadiazol 2-yl) benzothiazole (B30560) derivatives has also yielded compounds with positive anti-inflammatory and analgesic effects. ijpronline.com
Enzyme Inhibition Studies
Beyond their roles in cancer, 1,3,4-oxadiazole analogs have been investigated as inhibitors of other clinically relevant enzymes.
One area of focus has been the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of Alzheimer's disease. A study on 5-aryl-1,3,4-oxadiazoles with long alkyl chains revealed moderate dual inhibition of both AChE and BChE. mdpi.comnih.govresearchgate.net The IC50 values for AChE inhibition ranged from 12.8 to 99.2 µM. mdpi.comresearchgate.net Many of these oxadiazoles (B1248032) demonstrated lower IC50 values against AChE than the established drug rivastigmine. mdpi.comnih.gov The most potent inhibitor identified was N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, an isostere of the oxadiazole series. mdpi.comnih.gov
In another study, N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2-ylthiol} acetamides were synthesized and evaluated for their α-glucosidase inhibitory potential, which is relevant for the management of diabetes. Several of these compounds displayed strong α-glucosidase inhibitory activity.
Table 3: Enzyme Inhibition by 1,3,4-Oxadiazole Analogs
| Compound Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-oxadiazoles with long alkyl chains | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderate dual inhibitors with IC50 values for AChE ranging from 12.8–99.2 µM. | mdpi.comnih.govresearchgate.net |
| N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2-ylthiol} acetamides | α-Glucosidase | Displayed strong inhibitory activity. | |
| 2,5-disubstituted-1,3,4-oxadiazoles | Histone deacetylase 8 (HDAC8) | Showed strong interactions with the enzyme's active site. | nih.gov |
| N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide | Epidermal Growth Factor Receptor (EGFR) | Exhibited significant inhibitory effects. | biointerfaceresearch.com |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy, particularly in the management of neurodegenerative diseases such as Alzheimer's disease. Research into 2,5-disubstituted 1,3,4-oxadiazoles has identified this scaffold as a versatile platform for developing cholinesterase inhibitors. nih.govnih.gov
A series of 5-Aryl-1,3,4-oxadiazoles bearing a long alkyl chain attached to the amino group have been synthesized and evaluated for their ability to inhibit both AChE and BChE. These studies revealed that the compounds exhibited moderate dual inhibition of both enzymes. nih.govnih.gov The inhibitory activities, presented as IC50 values, for several analogs are detailed in the table below. Notably, many of the synthesized oxadiazoles demonstrated lower IC50 values against AChE compared to the established drug rivastigmine. nih.govnih.gov
Molecular docking studies suggest that these 1,3,4-oxadiazole analogs interact non-covalently with both AChE and BChE, effectively blocking the entrance to the enzyme's gorge and catalytic site, respectively. nih.gov For instance, 5-Aryl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amines have been identified as dual inhibitors of these enzymes. nih.gov
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| N-dodecyl-5-phenyl-1,3,4-oxadiazol-2-amine | 30.5 | >500 |
| N-dodecyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | 25.1 | 89.97 |
| N-dodecyl-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 40.2 | 105 |
| N-dodecyl-5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | 33.5 | 135 |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 12.8 | 53.1 |
This table presents data for 5-Aryl-1,3,4-oxadiazole analogs with an N-dodecyl substituent, which are structurally related to 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine. nih.govnih.gov
α-Glucosidase Inhibition
Inhibition of the α-glucosidase enzyme is a well-established approach for managing postprandial hyperglycemia in type II diabetes mellitus. nih.gov The 1,3,4-oxadiazole ring is a key structural motif in the design of α-glucosidase inhibitors. nih.govrjptonline.org
Various analogs of 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and evaluated for their α-glucosidase inhibitory potential. For example, a series of novel oxadiazole analogs demonstrated significant inhibitory activity. One hydroxylated derivative exhibited a strong inhibitory effect with an IC50 value of 12.27±0.41 µg/ml, which is comparable to the standard drug miglitol (B1676588) (IC50 value=11.47±0.02 µg/ml). nih.gov Another study on quinoline–1,3,4-oxadiazole conjugates also revealed potent α-glucosidase inhibition, with IC50 values in the low micromolar range. nih.gov
The structure-activity relationship studies of these analogs often indicate that the nature and position of substituents on the aryl rings play a crucial role in their inhibitory potency. nih.gov
| Compound Analog | α-Glucosidase IC50 (µg/mL) |
| Hydroxylated 2-thion-1,3,4-oxadiazole derivative (5a) | 12.27 ± 0.41 |
| Aryl derivative of 2-thion-1,3,4-oxadiazole (4a) | 15.45 ± 0.20 |
| Standard Drug (Miglitol) | 11.47 ± 0.02 |
This table shows the α-glucosidase inhibitory activity of structurally related 1,3,4-oxadiazole analogs. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) inhibitors are utilized in the treatment of neurodegenerative disorders, most notably Parkinson's disease. The 1,3,4-oxadiazole scaffold has been explored for the development of new and selective MAO-B inhibitors.
Studies on 5-Aryl-1,3,4-oxadiazol-2(3H)-one derivatives and their sulfur analogs have identified potent and selective competitive inhibitors of MAO-B. nih.gov For instance, the 5-(4-biphenylyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one and its corresponding oxadiazolethione analog were found to be highly effective. nih.gov Similarly, a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides have been documented as potent and specific MAO-B inhibitors, with the most active compound showing an IC50 value in the nanomolar range (0.0027 µM). nih.gov
Structure-activity relationship analyses have shown that the substitution pattern on the aryl ring significantly influences the inhibitory potency and selectivity towards MAO-B. nih.gov
| Compound Analog | MAO-B IC50 (µM) |
| 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | 0.0027 |
| 4-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | 0.0035 |
| 4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | 0.0046 |
This table presents data for 5-Aryl-1,3,4-oxadiazole analogs, which are structurally related to this compound. nih.gov
Other Relevant Biological Activities
Antioxidant Activity
Compounds possessing antioxidant properties are of significant interest due to their potential to mitigate oxidative stress, which is implicated in a variety of diseases. Several studies have investigated the antioxidant potential of 1,3,4-oxadiazole derivatives.
A study on 2-Amino-5-R-1,3,4-oxadiazoles featuring hindered phenol (B47542) fragments revealed that these compounds exhibit notable antioxidant activity. The antioxidant capacity of these compounds was found to be higher than that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol (BHT). mdpi.com The synthesis of these compounds involves the combination of a hindered phenol and a heterocyclic fragment in a single molecule. mdpi.com The antioxidant activity is often evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. rsc.orge3s-conferences.org
For example, a series of 1,3,4-oxadiazole derivatives containing phenolic acid moieties demonstrated better DPPH scavenging activity compared to their diacylhydrazine precursors. rsc.orgscispace.com This enhanced activity is attributed to the resonance stabilization of the resulting phenoxyl radical by both the aromatic rings and the 1,3,4-oxadiazole moiety. rsc.orgscispace.com
Anti-diabetic Activity
The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the discovery of new anti-diabetic agents. rjptonline.orgnih.gov These compounds can exert their anti-diabetic effects through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps in controlling postprandial glucose levels. nih.govsemanticscholar.org
In one study, a 5-Benzyl-1,3,4-oxadiazole-2-thiol derivative (a close analog) was evaluated for its anti-diabetic properties using in vitro models. The compound demonstrated positive results in glucose uptake by yeast cells, α-amylase inhibition, and hemoglobin glycosylation inhibition assays. researchgate.net Another study on a different 1,3,4-oxadiazole derivative showed a significant reduction in blood glucose levels and HbA1c in diabetic rats, indicating its potential as a therapeutic agent. nih.gov
The anti-diabetic potential of oxadiazole derivatives is often linked to their ability to inhibit key enzymes involved in carbohydrate metabolism and to prevent oxidative stress associated with diabetes. nih.govsemanticscholar.org
Antiparasitic Effects (e.g., Trypanocidal Activity)
The search for new and effective antiparasitic agents is a critical area of medicinal chemistry, and heterocyclic compounds like 1,3,4-oxadiazoles have shown promise in this regard. scielo.br While specific data on the trypanocidal activity of this compound is limited, the broader class of 1,3,4-oxadiazole and related 1,3,4-thiadiazole (B1197879) derivatives has been investigated for activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. scielo.brnih.gov
For instance, a study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives reported submicromolar IC50 values against Trypanosoma brucei rhodesiense. nih.govresearchgate.net Another study on nitrofurantoin (B1679001) analogs also demonstrated potent in vitro trypanocidal activity against several Trypanosoma species. mdpi.com These findings suggest that the 1,3,4-oxadiazole scaffold could serve as a basis for the development of novel antiparasitic drugs.
Investigation of Multi-targeting Mechanisms
The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. nih.govijpsnonline.com Analogs of this compound, particularly 2,5-disubstituted 1,3,4-oxadiazoles, have been the focus of investigations into multi-target drug design, a strategy aimed at combating complex diseases by modulating multiple pathogenic pathways simultaneously. nih.gov Research indicates that these compounds can act on various enzymes and cellular pathways, demonstrating a broad pharmacological profile that includes enzyme inhibition and anticancer effects. nih.govoaji.net
One of the prominent multi-targeting profiles observed for this class of compounds is the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's. Studies on a series of 5-aryl-1,3,4-oxadiazol-2-amines have demonstrated moderate dual inhibition of both AChE and BChE. nih.govresearchgate.net For instance, N-dodecyl substituted 5-aryl-1,3,4-oxadiazole-2-amines showed inhibitory activity against both enzymes, with a higher potency generally observed against AChE. nih.govresearchgate.net Molecular docking studies suggest that these compounds interact non-covalently, blocking the entrance to the enzyme's gorge or catalytic site. nih.govresearchgate.net
The table below summarizes the in vitro inhibitory activities of selected 5-aryl-1,3,4-oxadiazol-2-amine analogs against AChE and BChE.
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Data Not Available in Snippet | Data Not Available in Snippet |
| Generic 5-Aryl-1,3,4-oxadiazole-2-amine analogs | 12.8–99.2 | > 53.1 |
Beyond cholinesterase inhibition, research has revealed that analogs like 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) exhibit a wider range of enzyme inhibitory effects. nih.gov In vitro assays demonstrated this compound's ability to inhibit other enzymes, including tyrosinase, amylase, and notably, glucosidase. nih.gov This suggests that the 1,3,4-oxadiazole core can be tailored to interact with various enzyme families.
Furthermore, certain analogs have been investigated for their potential as multi-targeting anticancer agents. nih.govnih.gov The anticancer mechanism often involves the modulation of multiple cellular pathways. For example, Hppo was found to induce strong anticancer activity in pancreatic cancer cell lines through apoptotic signaling pathways. nih.gov Other derivatives, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione, have shown potent activity against breast cancer cell lines (MCF-7) and were also identified as inhibitors of the thymidine (B127349) phosphorylase enzyme, a target in cancer therapy. nih.gov This dual action highlights a multi-targeting approach where a single compound can exert cytotoxic effects and inhibit enzymes crucial for cancer cell proliferation. nih.gov
The table below presents the multi-target biological activities of a representative 1,3,4-oxadiazole analog.
| Compound | Biological Target/Activity | Observed Effect |
|---|---|---|
| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) | Antioxidant Activity | Significant |
| Glucosidase Inhibition | Significant | |
| Cholinesterase Inhibition | Active | |
| Anticancer (Pancreatic Cancer Cells) | Strong activity via apoptosis | |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione | Anticancer (MCF-7 Breast Cancer Cells) & Thymidine Phosphorylase Inhibition | High potency |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Modifications on Biological Activity
The therapeutic potential of 1,3,4-oxadiazole (B1194373) derivatives is highly dependent on the nature of the substituents at the C2 and C5 positions of the oxadiazole ring. Research has demonstrated that even minor alterations to these substituents can lead to substantial changes in biological efficacy, highlighting the importance of a detailed SAR understanding for the rational design of new therapeutic agents.
The phenylethyl group at the 5-position of the 1,3,4-oxadiazole ring plays a crucial role in the molecule's interaction with biological targets. While direct SAR studies systematically modifying this specific group are limited, broader research on 2,5-disubstituted 1,3,4-oxadiazoles provides valuable insights. The lipophilicity and steric bulk of the substituent at this position are critical determinants of activity.
In related studies on other 5-substituted-1,3,4-oxadiazoles, the nature of the substituent at the 5-position has been shown to significantly influence various biological activities, including anticancer and antimicrobial effects. For example, replacing the phenylethyl group with different aryl or alkyl moieties can drastically alter the compound's potency and spectrum of activity. The introduction of hydrophobic substituents, particularly halogens, on an aryl ring at the 5-position has been shown to be well-tolerated and can enhance antibacterial activity against Gram-positive bacteria conicet.gov.ar.
The following table summarizes the biological activities of some 1,3,4-oxadiazole derivatives with variations at the 5-position, highlighting the importance of this position for biological activity.
| Compound Class | 5-Position Substituent | Biological Activity | Reference |
| 1-(2-aryl-5-phenethyl-1,3,4-oxadiazole-3(2H)-yl)-ethanones | Phenethyl | Good antibacterial and antifungal activity | researchgate.netcore.ac.uk |
| 5-Aryl-1,3,4-oxadiazol-2-amines | Various aryl groups | Anticancer, antimicrobial | nih.govijpsnonline.com |
| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | Alkyl chains of varying lengths | Precursors for azo dyes with potential biological applications | nih.gov |
| 2,5-Dialkyl-1,3,4-oxadiazoles | Alkyl groups with terminal substituents | Potential as organic ligands | mdpi.com |
The 2-amino group of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is a key site for chemical modification to generate derivatives with diverse and improved biological activities. The hydrogen atoms of the amino group can be readily substituted, leading to the formation of amides, sulfonamides, Schiff bases, and N-aryl derivatives.
In the case of the 5-phenethyl scaffold, the synthesis of 1-(2-aryl-5-phenethyl-1,3,4-oxadiazole-3(2H)-yl)-ethanones represents a significant modification of the 2-amino group, leading to compounds with notable antibacterial and antifungal properties researchgate.netcore.ac.uk. This indicates that acylation of the amino group can be a successful strategy for enhancing antimicrobial activity.
Broader studies on 5-substituted-1,3,4-oxadiazol-2-amines have extensively explored the impact of modifications at this position. For example, N-aryl substitution has been a common strategy to develop anticancer agents. In a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, the nature of the aryl group at the 2-amino position was found to be critical for their anticancer activity against a panel of human cancer cell lines nih.gov. Specifically, a compound with a 2,4-dimethylphenyl group at the 2-amino position and a 4-methoxyphenyl group at the 5-position showed the maximum activity nih.gov.
The following table presents examples of how modifications at the 2-amino position of 5-substituted-1,3,4-oxadiazoles influence their biological activity.
| 5-Substituent | 2-Amino Modification | Biological Activity | Reference |
| Phenethyl | N-acylation (ethanone derivative) | Good antibacterial and antifungal activity | researchgate.netcore.ac.uk |
| 4-Methoxyphenyl | N-(2,4-dimethylphenyl) | Anticancer | nih.gov |
| 4-Chlorophenyl | N-(2,4-dimethylphenyl) | Anticancer | nih.gov |
| Various aryl groups | N-aryl | Anticancer | nih.gov |
| Hindered phenol (B47542) fragment | N-phenyl, N-(4-ethoxyphenyl) | Antioxidant | mdpi.com |
The introduction of various aromatic and heteroaromatic substituents, either at the 5-position or as part of the moiety attached to the 2-amino group, has a profound impact on the biological activity of 1,3,4-oxadiazole derivatives. These groups can influence the molecule's electronic properties, steric profile, and ability to form intermolecular interactions with biological targets.
In the context of anticancer activity, a study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amines revealed that the presence of specific substituted phenyl rings at both the 2- and 5-positions was crucial for potency nih.gov. For instance, a 4-methoxyphenyl group at the 5-position coupled with a 2,4-dimethylphenyl group at the 2-amino position resulted in a compound with significant activity against melanoma, leukemia, breast cancer, and colon cancer cell lines nih.gov. Similarly, a 4-chlorophenyl group at the 5-position with the same 2-amino substituent also showed notable anticancer activity nih.gov. The presence of a furan ring, a five-membered heteroaromatic system, at the 5-position has also been explored, leading to compounds with potential biological activities nih.gov.
The following table illustrates the influence of different aromatic and heteroaromatic substituents on the anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines.
| 5-Position Substituent | N-Aryl Substituent at 2-Amino Position | Notable Anticancer Activity Against | Reference |
| 4-Methoxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435), Leukemia (K-562), Breast Cancer (T-47D), Colon Cancer (HCT-15) | nih.gov |
| 4-Chlorophenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435), Leukemia (K-562), Non-Small-Cell Lung Cancer (NCI-H522), Colon Cancer (HCT) | nih.gov |
| 3,4-Dimethoxyphenyl | 4-Bromophenyl | Non-Small-Cell Lung Cancer (HOP-92, NCI-H522), Leukemia (MOLT-4), CNS Cancer (SNB-75) | nih.gov |
| 2-Furyl | 4-Methylphenyl | General anticancer screening | nih.gov |
| 2-Furyl | 4-Bromophenyl | General anticancer screening | nih.gov |
Electronic and Steric Effects on Pharmacological Activity
The pharmacological activity of this compound analogs is governed by a delicate interplay of electronic and steric factors. The electron-donating or electron-withdrawing nature of substituents, as well as their size and spatial arrangement, can significantly influence the molecule's interaction with its biological target.
Steric Effects: The size and shape of substituents play a critical role in determining how well the molecule fits into the binding pocket of its target protein. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient interaction to elicit a strong biological response. The position of substituents on an aromatic ring is also crucial. For instance, ortho-substitution can cause a significant conformational change in the molecule compared to meta- or para-substitution, which can have a dramatic effect on activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While no specific QSAR studies have been reported for this compound, research on other classes of 2,5-disubstituted 1,3,4-oxadiazoles provides valuable insights into the physicochemical parameters that may govern their activity.
For a series of antifungal 2,5-disubstituted 1,3,4-oxadiazole analogues, a QSAR study revealed that thermodynamic descriptors, such as molar refractivity and principal moment of inertia, play a significant role in their antifungal activity ijrpc.com. The best-derived QSAR model showed a high correlation coefficient (r = 0.91), indicating a strong relationship between these descriptors and the observed biological activity ijrpc.com. Molar refractivity is related to the volume of the molecule and its polarizability, suggesting that both size and electronic distribution are important for antifungal action.
These findings suggest that for the this compound series, a QSAR model would likely need to incorporate descriptors related to molecular size, shape, and electronic properties to effectively predict biological activity. Such models could be instrumental in the future design of more potent and selective analogs.
Computational and Theoretical Studies on 5 2 Phenylethyl 1,3,4 Oxadiazol 2 Amine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely applied to predict the binding mode and affinity of ligands, such as 1,3,4-oxadiazole (B1194373) derivatives, to the active sites of biological targets like enzymes and receptors.
Studies on various 5-substituted-1,3,4-oxadiazol-2-amine analogs have demonstrated their potential to interact with a range of biological targets. For instance, docking studies of 5-aryl-1,3,4-oxadiazol-2-amines against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, revealed that these compounds can effectively block the entry to the enzyme's catalytic site. nih.govnih.gov The interactions are typically non-covalent, involving hydrogen bonds and pi-pi stacking with key amino acid residues in the enzyme's gorge. nih.gov
Similarly, other 1,3,4-oxadiazole derivatives have been docked against different targets, including:
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: As potential anticancer agents, these compounds show interactions with the EGFR active site, with their binding energies indicating a potential for inhibition. nih.gov
Peptide Deformylase: This enzyme is a target for antibacterial agents, and docking studies have helped elucidate the binding interactions of oxadiazole derivatives, supporting their potential as antibacterial candidates. nih.govresearchgate.net
Tubulin: Certain 1,3,4-oxadiazoles have been identified as potential tubulin polymerization inhibitors, a mechanism targeted in cancer therapy. Docking simulations have been instrumental in identifying potential binding modes at the colchicine-binding site of tubulin. nih.gov
For 5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine, it can be hypothesized that the phenylethyl group would engage in hydrophobic or pi-pi stacking interactions within a target's binding pocket, while the 2-amino group and the nitrogen and oxygen atoms of the oxadiazole ring would serve as key hydrogen bond donors and acceptors.
Table 1: Summary of Molecular Docking Studies on Analogous 1,3,4-Oxadiazole Derivatives
| Compound Class | Biological Target | Key Interactions Observed | Potential Therapeutic Area |
|---|---|---|---|
| 5-Aryl-1,3,4-oxadiazol-2-amines | AChE/BChE | Pi-pi stacking, hydrogen bonds | Alzheimer's Disease |
| 2,5-Disubstituted-1,3,4-oxadiazoles | VEGFR2/EGFR | Hydrogen bonds, hydrophobic interactions | Cancer |
| Substituted 1,3,4-oxadiazoles | Peptide Deformylase | Hydrogen bonds with amino acid residues | Antibacterial |
| 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives | Antimicrobial Targets | Good binding interactions within active sites | Antimicrobial |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. nih.gov These simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking.
For 1,3,4-oxadiazole derivatives, MD simulations have been employed to confirm the stability of their binding within the active sites of target proteins. nih.govnih.gov For example, simulations of oxadiazole derivatives complexed with VEGFR2 and tubulin have shown that the ligands remain stably bound within the active pocket throughout the simulation period (e.g., 100 nanoseconds). nih.govmdpi.com Key metrics analyzed during MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues. Residues interacting with the ligand are expected to show less fluctuation.
These studies confirm that the interactions observed in static docking models are maintained in a dynamic, solvated environment, strengthening the case for these compounds as potent inhibitors. researchgate.net
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Electrostatic Potential Mapping)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comfrontiersin.org These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). ajchem-a.com
DFT for Structural Optimization: DFT calculations are used to determine the most stable three-dimensional conformation of a molecule. For 1,3,4-oxadiazole derivatives, these calculations help in understanding the planarity of the ring and the orientation of the substituent groups. ajchem-a.com
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining molecular reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE) between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. ajchem-a.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Studies on various 1,3,4-oxadiazole analogs show that the distribution of HOMO and LUMO is typically centered on the aromatic and heterocyclic rings, indicating these are the primary sites for charge transfer interactions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the van der Waals surface of a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.netnahrainuniv.edu.iq In typical MEP maps of 1,3,4-oxadiazol-2-amines, negative potential (red/yellow regions) is concentrated around the electronegative nitrogen and oxygen atoms of the oxadiazole ring, indicating these are sites susceptible to electrophilic attack. ajchem-a.com Positive potential (blue regions) is often found around the amino group's hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net
Table 2: Representative Quantum Chemical Data for Analogous 1,3,4-Oxadiazole Derivatives
| Compound Analog | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.57 | -2.09 | 4.48 |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine (analog 4a) | DFT/B3LYP/6-311G(d,p) | -6.19 | -2.44 | 3.75 |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine (analog 4c) | DFT/B3LYP/6-311G(d,p) | -5.99 | -2.81 | 3.18 |
Data is sourced from studies on analogous compounds for illustrative purposes. ajchem-a.comnih.gov
Mechanistic Insights from Computational Models
Computational models provide valuable insights into the mechanisms of action of bioactive molecules. For 1,3,4-oxadiazole derivatives, theoretical studies have been particularly useful in elucidating their antioxidant mechanisms. frontiersin.orgbohrium.comnih.gov Antioxidants can neutralize free radicals through several pathways, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net
DFT calculations can determine the thermodynamic feasibility of each pathway by computing parameters like Bond Dissociation Enthalpy (BDE) for HAT, Ionization Potential (IP) for SET-PT, and Proton Affinity (PA). frontiersin.org Studies on 1,3,4-oxadiazole derivatives have shown that their antioxidant activity is often governed by the HAT mechanism, particularly when possessing a phenolic hydroxyl or an amino group. The calculations indicate that electron-donating groups on the substituent rings enhance antioxidant activity by lowering the energy required for these processes. frontiersin.orgbohrium.com
Furthermore, computational models help in understanding structure-activity relationships (SAR). By analyzing a series of analogs, researchers can correlate calculated electronic properties (like HOMO-LUMO gap or charge distribution) with experimentally observed biological activity. nih.gov This synergy between computational prediction and experimental validation accelerates the design of more potent and selective therapeutic agents based on the 1,3,4-oxadiazole scaffold. nih.gov
Future Perspectives and Research Directions for 5 2 Phenylethyl 1,3,4 Oxadiazol 2 Amine Research
Exploration of Novel Synthetic Pathways
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established area of research, yet there remains significant scope for innovation, particularly in developing more efficient, environmentally friendly, and versatile methods. openmedicinalchemistryjournal.comnih.gov Traditional methods often involve the cyclization of semicarbazones or the dehydration of diacylhydrazines using harsh reagents. openmedicinalchemistryjournal.comnih.gov
Future exploration should focus on novel catalytic systems and green chemistry approaches. For instance, iodine-mediated oxidative cyclization of semicarbazones offers a metal-free alternative for generating the 2-amino-1,3,4-oxadiazole core. jchemrev.comnih.gov This method involves the condensation of semicarbazide (B1199961) with an appropriate aldehyde (in this case, 3-phenylpropanal) to form the semicarbazone intermediate, which is then cyclized. nih.gov
| Synthetic Method | Key Reagents/Conditions | Potential Advantages | Reference |
|---|---|---|---|
| Oxidative Cyclization of Semicarbazones | Iodine, mild conditions | Metal-free, potentially greener approach | jchemrev.comnih.gov |
| Cyclodehydration of Diacylhydrazines | Thionyl chloride, Phosphorus oxychloride | Well-established, versatile | openmedicinalchemistryjournal.comnih.gov |
| Desulfurization of Thiosemicarbazides | Lead oxide, high temperature | Applicable for specific precursors | google.com |
| Microwave-Assisted Synthesis | Microwave irradiation, Chloramine-T | Reduced reaction times, improved yields | ptfarm.pl |
Design and Synthesis of New Hybrid Molecules Incorporating the Oxadiazole Core
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with improved affinity, efficacy, or modified activity profiles. The 5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine core is an excellent candidate for creating novel hybrid molecules.
Future research could focus on designing hybrids that target multiple biological pathways simultaneously. For example:
Oxadiazole-Chalone Hybrids: Chalcones are known to inhibit molecular targets like EGFR and Src kinase. nih.gov A hybrid molecule could potentially combine the activities of both moieties for enhanced anticancer effects. nih.gov
Oxadiazole-Fluoroquinolone Hybrids: By linking the oxadiazole core to the C-7 position of a fluoroquinolone like ciprofloxacin, it may be possible to develop new antibacterial agents with enhanced activity against resistant strains. researchgate.net
Oxadiazole-Nitrofuran Hybrids: This combination has been explored for developing new antitubercular agents, suggesting a potential direction for creating novel treatments for infectious diseases. nih.gov
The design of these hybrids would involve selecting appropriate linkers to connect the pharmacophores, ensuring that the key structural features of each component are preserved to maintain their biological activity. nih.gov
Deeper Elucidation of Molecular Mechanisms via Integrated Experimental and Computational Approaches
While 1,3,4-oxadiazole (B1194373) derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms of action for most derivatives, including this compound, are not fully understood. tandfonline.comnih.gov A concerted effort integrating experimental and computational methods is crucial for elucidating these mechanisms.
Experimental Approaches:
Enzyme Inhibition Assays: To identify specific molecular targets, researchers can screen the compound against a panel of relevant enzymes, such as kinases (e.g., EGFR, VEGFR2), topoisomerases, or microbial enzymes like peptide deformylase. nih.govnih.govnih.gov
Cell-Based Assays: Techniques like apoptosis assays can determine if a compound induces programmed cell death, a common mechanism for anticancer agents. acs.org
Computational Approaches:
Molecular Docking: This technique can predict the binding orientation of the compound within the active site of a target protein, helping to identify key interactions with amino acid residues. nih.govmdpi.comresearchgate.net Docking studies have been used to suggest that some oxadiazole derivatives may inhibit bacterial peptide deformylase or fungal ergosterol (B1671047) synthesis. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, further validating the predictions from molecular docking. nih.gov
By combining these approaches, researchers can build a comprehensive picture of how this compound interacts with biological systems at a molecular level, guiding future optimization efforts. nih.govmdpi.com
Advanced Computational Modeling and Artificial Intelligence in Compound Design
The design of new therapeutic agents is increasingly driven by advanced computational tools and artificial intelligence (AI). These technologies can accelerate the discovery process by predicting the properties of novel compounds before they are synthesized.
For this compound, future research should leverage:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing QSAR models for a series of related oxadiazole derivatives, researchers can identify the structural features that are most important for a desired activity and design new compounds with enhanced potency. researchgate.net
Density Functional Theory (DFT): DFT studies can be used to understand the electronic properties, stability, and reactivity of molecules, providing insights that can guide the design of more effective derivatives. nih.govmdpi.com
AI and Machine Learning: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new, virtual compounds. This approach can be used to screen vast chemical spaces for promising derivatives of the this compound scaffold, prioritizing the most promising candidates for synthesis and testing.
These computational strategies offer a rational, efficient approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. rsc.org
Potential for Non-Medicinal Applications (e.g., Agricultural, Material Science)
The utility of the 1,3,4-oxadiazole ring is not limited to medicine. Its unique chemical and physical properties make it a valuable scaffold for applications in agriculture and material science. mdpi.comdoaj.org
Agricultural Applications: The 1,3,4-oxadiazole core is present in compounds with demonstrated fungicidal, insecticidal, and herbicidal properties. mdpi.comdoaj.orgbohrium.com Research has shown that certain oxadiazole derivatives are effective against major plant pathogenic fungi that cause diseases in crops like maize. nih.govresearchgate.net Future studies should evaluate this compound and its derivatives for their potential as novel plant protection agents. doaj.org This could lead to the development of new, more effective fungicides or insecticides to address the growing challenge of resistance to existing pesticides. mdpi.com
Material Science Applications: The stable, electron-deficient nature of the 1,3,4-oxadiazole ring makes it suitable for use in advanced materials. bohrium.commdpi.com
Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives are known for their photoluminescent properties and are used as electron-transporting or hole-blocking materials in OLEDs. mdpi.comeurekaselect.com
Polymers: The oxadiazole moiety can be incorporated into polymer backbones to create heat-resistant and high-performance materials. mdpi.com
Corrosion Inhibitors: Some oxadiazole derivatives have been shown to be effective corrosion inhibitors for metals. bohrium.comeurekaselect.com
Investigating the optical, electronic, and thermal properties of this compound could reveal its potential for these and other material science applications. researchgate.net
| Field | Specific Application | Key Property of Oxadiazole Ring | Reference |
|---|---|---|---|
| Agriculture | Fungicides | Biological activity against plant pathogens | mdpi.comnih.gov |
| Insecticides | Biological activity against insect pests | doaj.orgbohrium.com | |
| Herbicides | Phytotoxic activity | doaj.orgbohrium.com | |
| Material Science | Organic Light-Emitting Diodes (OLEDs) | Electron-transporting, photoluminescent properties | mdpi.comeurekaselect.com |
| Heat-Resistant Polymers | Thermal stability | mdpi.com | |
| Corrosion Inhibitors | Adsorption onto metal surfaces | bohrium.comeurekaselect.com |
Q & A
Q. What are the recommended synthetic routes for 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclization of hydrazide precursors with reagents like POCl₃ or PCl₃ under reflux conditions. Intermediates are validated using 1H/13C NMR , FTIR , and mass spectrometry to confirm functional groups (e.g., oxadiazole ring formation at ~1650 cm⁻¹ in FTIR). Purity is assessed via HPLC, and elemental analysis ensures stoichiometric accuracy. For example, hydrazide derivatives are often prepared via condensation of carboxylic acid hydrazides with substituted phenylacetic acids before cyclization . Table 1 : Key Characterization Techniques
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Confirm amine and phenyl protons | δ 7.2–7.4 (m, 5H, Ar–H) |
| FTIR | Oxadiazole ring validation | 1650 cm⁻¹ (C=N stretch) |
| Mass Spectrometry | Molecular ion confirmation | [M+H]⁺ at m/z 232.1 (calculated) |
Q. How can researchers assess the antimicrobial activity of this compound?
- Methodological Answer : Use standardized assays like agar diffusion (for zone-of-inhibition) or microdilution (for MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls. For fungal strains, employ Sabouraud dextrose agar. Data interpretation should account for solubility limitations; DMSO is preferred for hydrophobic derivatives. Recent studies report MIC values of 8–32 µg/mL for oxadiazole analogs against resistant K. pneumoniae .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability). Address this via:
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
- Dose-Response Optimization : Apply factorial design (e.g., 2³ factorial) to test variables like dosage, administration route, and formulation .
Example : A 2024 study found that nanoencapsulation improved in vivo efficacy of a related oxadiazole by 60% despite low in vitro solubility .
Q. What computational strategies are effective for optimizing reaction yields in oxadiazole synthesis?
- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with machine learning (ML) models to predict optimal reaction conditions. ICReDD’s workflow uses quantum chemical reaction path searches to identify energy barriers, while ML algorithms (e.g., random forests) correlate solvent polarity, temperature, and catalyst loading with yield. For instance, ML-guided optimization increased yields of a similar oxadiazole from 45% to 78% by adjusting toluene/EtOAc ratios .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, a 2009 study resolved two distinct conformers (molecules A and B) in the asymmetric unit of a thiadiazole analog, with dihedral angles of 18.2° and 30.3° between heterocyclic and aryl rings. Hydrogen-bonding (N–H···N) networks were critical for stabilizing the crystal lattice .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results in different cell lines?
- Methodological Answer : Perform mechanistic profiling (e.g., ROS generation, mitochondrial membrane potential assays) to identify cell-line-specific pathways. For example, a 2020 study found that 5-aryl-oxadiazoles induced apoptosis in HeLa cells (via caspase-3 activation) but caused necrosis in MCF-7 cells due to differential Bcl-2 expression. Validate using siRNA knockdowns or Western blotting .
Methodological Innovations
Q. What advanced techniques enable real-time monitoring of oxadiazole synthesis?
- Methodological Answer : Inline FTIR or Raman spectroscopy tracks reaction progress by identifying intermediate species (e.g., hydrazide → oxadiazole transition). Coupled with process analytical technology (PAT) , this allows dynamic adjustment of parameters like temperature or reagent flow rates. Recent AI-integrated systems (e.g., COMSOL Multiphysics) simulate reaction kinetics to optimize conditions in silico before lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
